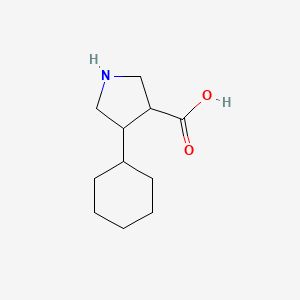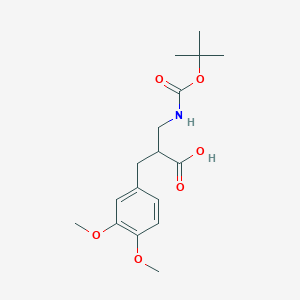
(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of propionic acid, which is a short-chain saturated fatty acid . The “Boc” in the name suggests the presence of a tert-butoxycarbonyl protecting group, commonly used in peptide synthesis to protect amines . The “3,4-dimethoxy-benzyl” part indicates a benzyl group substituted with two methoxy (-OCH3) groups at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure would likely show a propionic acid backbone with an amine substitution (protected by the Boc group) and a 3,4-dimethoxy-benzyl group .
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the free amine . The benzyl group could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, amides (which this compound is) have high boiling points due to strong dipole-dipole interactions . The presence of aromatic rings and ether groups could also influence properties like solubility .
Scientific Research Applications
N-Boc Amino Acids in Peptide Synthesis
N-Boc amino acids are crucial in peptide synthesis due to their resistance to racemization, making the N-Boc moiety one of the most significant amine protecting groups. The tert-butoxycarbonyl group can be cleaved under mild conditions, facilitating its use in Merrifield’s solid phase peptide synthesis and the synthesis of multifunctional targets due to its stability to catalytic hydrogenation and resistance to basic and nucleophilic attacks (Heydari et al., 2007).
Protection and Deprotection Strategies
N-Boc-protected amino acids are synthesized and deprotected under conditions that minimize side reactions. Innovative strategies have been developed for the synthesis of novel amino acids and their derivatives, showcasing the versatility of N-Boc protection in generating bioactive molecules and facilitating subsequent synthetic transformations (Pascal et al., 2000).
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-6-7-13(22-4)14(9-11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEBZNZKJMHIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)
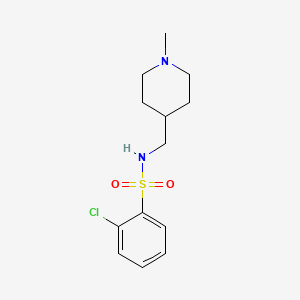
![[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/no-structure.png)
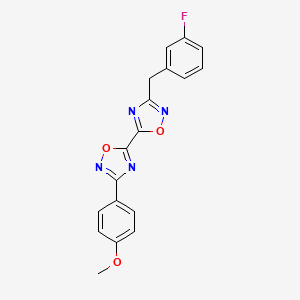
![7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2502407.png)
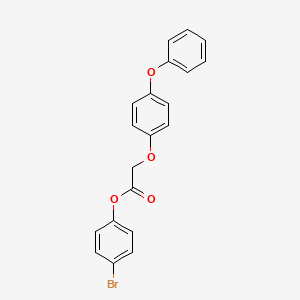
![(E)-3-[2-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2502409.png)
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2502411.png)
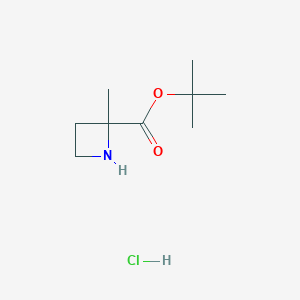
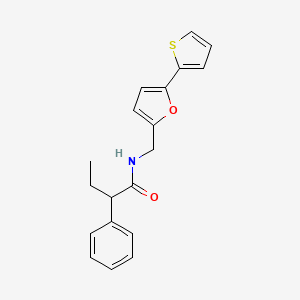
![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)

